molecular formula C12H17NO3 B1313545 benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 62471-40-3

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B1313545
CAS RN: 62471-40-3
M. Wt: 223.27 g/mol
InChI Key: CXMLBZXMMMIGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamates, which includes benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step . Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines gave carbamates and ureas .

Scientific Research Applications

1. Synthesis of Imidazoles

  • Application Summary: Imidazoles are key components to functional molecules used in a variety of everyday applications. The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
  • Methods of Application: The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Results or Outcomes: The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

2. Peptide Synthesis

  • Application Summary: N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates .
  • Methods of Application: The synthesis of peptides and proteins is of great importance to the understanding of biological functions . Many of these drawbacks can be improved by the derivatization of the biomolecules .
  • Results or Outcomes: Much effort has been expended on the design and synthesis of selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

properties

IUPAC Name

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMLBZXMMMIGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489475
Record name Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

CAS RN

62471-40-3
Record name Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-2-methylpropan-1-ol (1.0 g, 11.2 mmol), triethylamine (1.7 mL, 12.2 mmol) and N-(benzyloxycarbonyloxy)-succinimide (3.1 g, 12.4 mmol) in THF (100 mL) at 0° C. were reacted for 0.5 hours then at room temperature for an additional hour. The reaction was concentrated and extracted with ethyl acetate (100 mL). The organic extract was washed sequentially with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel, eluting with a gradient of ethyl acetate in dichloromethane (0-20%) to give the title compound as a colorless oil (2.5 g, quantitative).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.0 g of 2-amino-2-methylpropan-1-ol was dissolved in 100 mL of dichloromethane, and 100 mL of water and 8.4 g of sodium bicarbonate were then added. To this solution, 5.7 g of benzyl chloroformate was added dropwise, and the mixture was stirred at room temperature for 16 hours. After extraction with dichloromethane (100 mL×3), the extract was dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated, and the obtained crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:1) to obtain 7.6 g of the compound of interest as a colorless oil (86%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 7 was repeated, except that 7.00 g of 2-amino-2-methylpropanol, 13.47 g of benzyloxycarbonyl chloride, 13.13 g of potassium carbonate, 35 ml of ethyl acetate and 35 ml of water were used, to give 17.59 g of the title compound having an Rf value of 0.72 (on silica gel thin layer chromatography, using a 3:1 by volume mixture of ethyl acetate and hexane as the developing solvent).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13.47 g
Type
reactant
Reaction Step Two
Quantity
13.13 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.